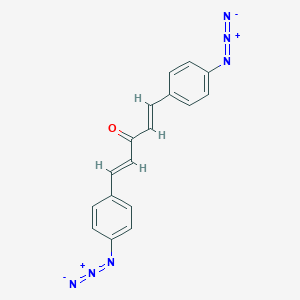
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one, also known as DAPD, is a compound that has been widely studied in the field of medicinal chemistry due to its potential applications in cancer treatment and antiviral therapy.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one involves the inhibition of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one prevents the replication of cancer cells and viruses.
Biochemical and Physiological Effects
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have both biochemical and physiological effects. Biochemically, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one inhibits thymidylate synthase, leading to the inhibition of DNA synthesis. Physiologically, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have antiviral activity by inhibiting the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one in lab experiments is its potency and specificity. 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to be highly effective at inhibiting thymidylate synthase, making it a valuable tool for studying the role of this enzyme in cancer and viral replication. However, one limitation of using 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one in lab experiments is its toxicity. 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have cytotoxic effects on both cancer cells and normal cells, making it difficult to use in vivo.
Direcciones Futuras
There are several future directions for research on 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one. One area of interest is the development of new analogs of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one that have improved potency and specificity. Another area of interest is the development of new delivery methods for 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one that can improve its efficacy and reduce its toxicity. Finally, there is a need for further research on the mechanism of action of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one and its potential applications in cancer treatment and antiviral therapy.
Métodos De Síntesis
The synthesis of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one involves a series of chemical reactions starting with the condensation of 4-bromoacetophenone with malonic acid in the presence of sodium ethoxide. The resulting intermediate is then reacted with sodium azide and copper (I) iodide to produce 1,5-bis(4-azidophenyl)-1,4-pentadien-3-one. The final product is obtained through a series of purification steps including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been studied extensively for its potential applications in cancer treatment and antiviral therapy. In cancer research, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer. In antiviral therapy, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have activity against a number of viruses including HIV, herpes simplex virus, and hepatitis B virus.
Propiedades
Número CAS |
5284-80-0 |
|---|---|
Nombre del producto |
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one |
Fórmula molecular |
C17H12N6O |
Peso molecular |
316.32 g/mol |
Nombre IUPAC |
(1E,4E)-1,5-bis(4-azidophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12N6O/c18-22-20-15-7-1-13(2-8-15)5-11-17(24)12-6-14-3-9-16(10-4-14)21-23-19/h1-12H/b11-5+,12-6+ |
Clave InChI |
YQPDFPOALLAYGO-YDWXAUTNSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)
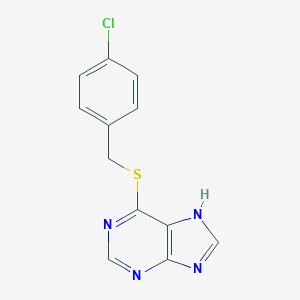
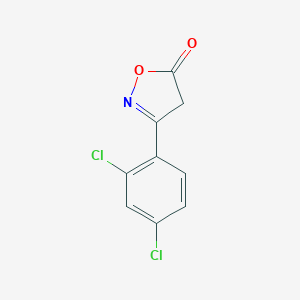
![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
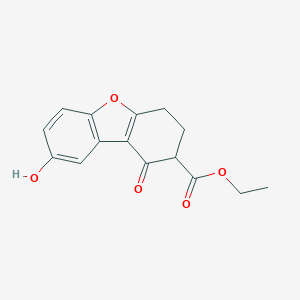

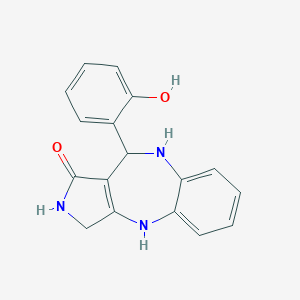
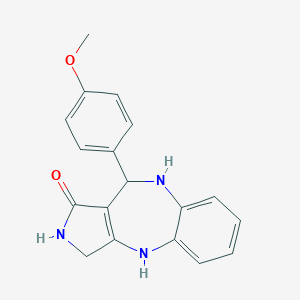
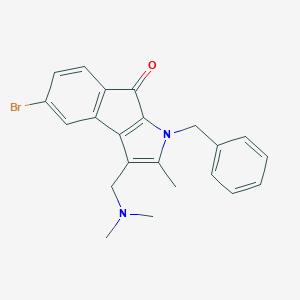

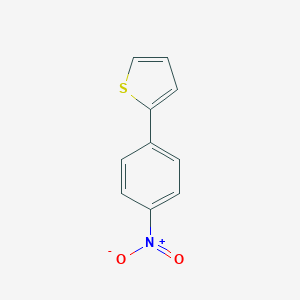
![ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B186906.png)
![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)